molecular formula C9H11NO3 B6315385 6-(2-Hydroxypropan-2-yl)picolinic acid CAS No. 1799890-65-5

6-(2-Hydroxypropan-2-yl)picolinic acid

Cat. No.: B6315385
CAS No.: 1799890-65-5
M. Wt: 181.19 g/mol
InChI Key: ROPSAGXDMZTJNZ-UHFFFAOYSA-N
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Description

6-(2-Hydroxypropan-2-yl)picolinic acid is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This picolinic acid derivative features a picolinic acid core substituted with a 2-hydroxypropan-2-yl group, a structural motif commonly employed in the design of active pharmaceutical ingredients. Compounds with similar scaffolds, such as picolinaldehydes, have been investigated in patents for their potential to increase tissue oxygenation, suggesting a research pathway for conditions involving hypoxia . Furthermore, nitrogen-containing heteroaryl compounds like this one are frequently explored as key intermediates or core structures in the synthesis of molecules targeted at a range of disorders . The presence of both a carboxylic acid and a hydroxy group makes it a versatile building block for further chemical modifications, including the formation of amides, esters, and complexes. As a critical reagent in drug discovery, it can be used in the development of potential therapies, serving as a precursor in multi-step synthetic routes. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(2,13)7-5-3-4-6(10-7)8(11)12/h3-5,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPSAGXDMZTJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=N1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A common approach involves substituting a halogen atom at the 6-position of picolinic acid derivatives. For example, 6-bromopicolinic acid can react with 2-hydroxypropan-2-yl magnesium bromide (a Grignard reagent) in tetrahydrofuran (THF) under inert conditions. After quenching with aqueous ammonium chloride, the tertiary alcohol group is introduced, followed by acidic workup to yield the target compound.

Reaction Conditions:

  • Temperature: −78°C to 0°C (Grignard formation), then room temperature.

  • Solvent: THF or diethyl ether.

  • Yield: ~40–55% (crude), with losses during purification due to the polar nature of the product.

Challenges:

  • Competing side reactions at the carboxylic acid group necessitate protection (e.g., methyl ester formation) prior to Grignard addition.

  • Steric hindrance from the 2-hydroxypropan-2-yl group reduces reaction efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed couplings, such as Suzuki-Miyaura reactions, offer regioselective functionalization. Starting with 6-boronic acid picolinic acid derivatives, coupling with 2-bromo-2-propanol in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) introduces the hydroxypropan-2-yl group.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Solvent: Dioxane/water (4:1).

  • Temperature: 80–100°C.

  • Yield: 60–70% after column chromatography.

Advantages:

  • High selectivity for the 6-position.

  • Compatibility with unprotected carboxylic acids under mild conditions.

Hydrolysis of Cyanopyridine Derivatives

An alternative route involves the synthesis of 6-cyano-2-(2-hydroxypropan-2-yl)pyridine, followed by hydrolysis of the nitrile group to a carboxylic acid. The cyanopyridine intermediate is prepared via nucleophilic substitution of 6-chloropicolinonitrile with 2-hydroxypropan-2-ol in the presence of NaH.

Hydrolysis Conditions:

  • Acidic: Concentrated HCl at reflux (12–24 hours).

  • Basic: NaOH (6 M) at 100°C (8–12 hours).

  • Yield: 75–85% for hydrolysis step.

Limitations:

  • Requires harsh conditions, risking decomposition of the hydroxyl group.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution40–5590–95ModerateHigh
Suzuki Coupling60–7095–98LowModerate
Cyanopyridine Hydrolysis75–8585–90HighLow
Continuous Flow6598+HighModerate

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxypropan-2-yl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

6-(2-Hydroxypropan-2-yl)picolinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxypropan-2-yl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it acts as a synthetic auxin, mimicking the action of natural plant hormones to disrupt normal plant growth . The compound binds to auxin receptors, leading to the upregulation of genes involved in growth regulation and ultimately causing plant death .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Hydroxypropan-2-yl (target compound): Likely enhances hydrophilicity and metal-binding capacity due to the hydroxyl group. Carbamoyl (Compounds 13–20): Improve binding to biological targets (e.g., metallo-β-lactamases) via hydrogen-bonding interactions . Chloro (6-Chloro-2-picolinic acid): Enhances electrophilicity, making it a reactive intermediate in further functionalization .
  • Synthetic Complexity :
    • Carbamoyl derivatives (e.g., Compound 15) achieve higher yields (74%) compared to sulfonamido derivatives (Compound 7, yield unspecified) .
    • Sulfonylmethyl derivatives (Compound 6) require high-temperature reactions (120°C), whereas carbamoylation occurs under milder conditions .

Key Insights :

  • Hydroxypropan-2-yl vs. Carbamoyl : While carbamoyl derivatives (e.g., Compound 15) show direct enzyme inhibition, the hydroxypropan-2-yl group may act as a metal-chelating agent , similar to dipicolinic acid derivatives .
  • Sulfonamido vs. Chloro : Sulfonamido groups enhance bioavailability (e.g., Compound 7), whereas chloro substituents are more suited for chemical synthesis due to their reactivity .

Biological Activity

6-(2-Hydroxypropan-2-yl)picolinic acid is a derivative of picolinic acid, notable for its unique hydroxypropan-2-yl substitution at the sixth position of the pyridine ring. This compound has garnered attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, and potential anticancer properties.

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies demonstrate that this compound can enhance neuronal survival and function under stress conditions.

Anti-inflammatory Properties

The compound also displays anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases, where modulation of the immune response is beneficial.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. It appears to induce apoptosis in cancer cell lines, demonstrating the ability to inhibit cell proliferation. Further investigation is needed to elucidate the specific mechanisms involved and its efficacy against various cancer types.

The biological activity of this compound is thought to involve interactions with various molecular targets:

  • Receptor Binding : The compound may interact with specific receptors involved in neuroprotection and inflammation.
  • Enzyme Modulation : It could potentially inhibit enzymes that contribute to oxidative stress and inflammation, thereby mitigating cellular damage.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Picolinic AcidC₆H₅NO₂Basic structure without hydroxyalkyl substitution
5-(2-Hydroxypropan-2-yl)picolinic AcidC₉H₁₁NO₂Hydroxyalkyl group at the fifth position
Methyl 6-(2-hydroxypropan-2-yl)picolinateC₁₀H₁₃NO₃Methyl ester derivative
4-Pyridinecarboxylic AcidC₆H₅NO₂Different position of carboxylic group

The specific hydroxyalkyl substitution at the sixth position in this compound may enhance its biological activity compared to other derivatives.

Case Studies

  • Neuroprotection in Animal Models : A study using rodent models demonstrated that administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function following induced oxidative stress.
  • In Vitro Cancer Cell Studies : In a controlled laboratory setting, cancer cell lines treated with varying concentrations of this compound showed a dose-dependent decrease in viability, suggesting its potential as an anticancer agent.

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